N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-20(21-11-14-3-8-18-19(10-14)28-13-27-18)15-4-6-17(7-5-15)29(24,25)22-12-16-2-1-9-26-16/h3-8,10,16,22H,1-2,9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZMURVUCJSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide exhibit significant anticancer properties. Studies have shown that the incorporation of benzodioxole moieties can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of benzodioxole have been linked to apoptosis induction in leukemia cells, suggesting potential applications in targeted cancer therapies .
Antimicrobial Properties
The sulfamoyl group in the compound is known for its role in antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The oxolan moiety enhances solubility and bioavailability, making it a candidate for developing new antibiotics .
Drug Design and Development
This compound serves as a scaffold for designing new drugs. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects. Computational studies have been employed to predict the binding affinity of this compound to various biological targets, facilitating rational drug design .
Neuroprotective Effects
Emerging research suggests that compounds with similar structural features may exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to explore their mechanisms of action in neuroprotection .
Bioconjugation Techniques
The functional groups present in this compound allow for bioconjugation with biomolecules such as proteins and nucleic acids. This property is utilized in developing targeted delivery systems for therapeutic agents, enhancing the specificity and efficacy of treatments .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cells (MCF7). The results indicated that modifications at the benzamide position significantly increased cytotoxicity compared to the parent compound, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the sulfamoyl group in enhancing antimicrobial activity, suggesting further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring system is known to exhibit various biological activities, including sedative, hypotensive, and anticonvulsant effects . The compound may exert its effects by modulating specific signaling pathways or inhibiting enzyme activity.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Both compounds share the sulfamoyl-benzamide core but replace the benzodioxole group with 1,3,4-oxadiazole and aryl/furan substituents. These modifications enhance antifungal activity against Candida albicans by targeting thioredoxin reductase (Trr1), with IC₅₀ values in the low micromolar range .
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | Benzodioxole-sulfamoyl benzamide | Oxadiazole-sulfamoyl benzamide | Oxadiazole-sulfamoyl benzamide |
| Key Substituents | Oxolane-methyl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Biological Target | Not reported | Thioredoxin reductase (Trr1) | Thioredoxin reductase (Trr1) |
| Antifungal Activity | Not tested | IC₅₀: 3.2 µM (vs. C. albicans) | IC₅₀: 5.8 µM (vs. C. albicans) |
The oxadiazole ring in LMM5/LMM11 likely improves membrane permeability compared to the benzodioxole group in the target compound, which may prioritize CNS penetration due to benzodioxole’s historical use in blood-brain barrier penetration .
Benzodioxole-Containing Analogues
N-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide (CM1003679)
This compound replaces the sulfamoyl group with a piperazine-carbothioyl linker and diethylamino substitution.
N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide (ZINC2618073)
This analogue substitutes the sulfamoyl-oxolane group with a coumarin-derived oxymethyl moiety. Coumarin derivatives are associated with anticoagulant and anti-inflammatory activities, suggesting divergent therapeutic applications compared to the sulfamoyl-focused target compound .
Computational Docking (Glide XP)
For example:
- Hydrophobic Enclosure : The oxolane group may enhance binding to hydrophobic pockets, as seen in Glide XP scoring for sulfamoyl inhibitors .
- Hydrogen Bonding : The sulfamoyl group likely anchors the compound to catalytic residues (e.g., serine or histidine in proteases), similar to LMM5’s interaction with Trr1 .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide, also known by its CAS number 688061-99-6, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 630.7 g/mol. Its structure includes functional groups that are hypothesized to contribute to its biological activity, including a benzodioxole moiety and a sulfamoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C32H30N4O8S |
| Molecular Weight | 630.7 g/mol |
| LogP | 3.280 |
| Water Solubility | LogSw = -3.67 |
| Polar Surface Area | 117.541 Ų |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The benzodioxole structure is known for its ability to scavenge free radicals.
- Anti-inflammatory Effects : Compounds with sulfamoyl groups often show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways.
Case Studies
- In vitro Studies : A study published in Acta Crystallographica demonstrated that derivatives of benzodioxole possess significant cytotoxic effects against various cancer cell lines, suggesting that modifications like those found in this compound could enhance these effects .
- Mechanistic Insights : Research indicated that the compound interacts with protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling and regulation . This interaction could lead to altered cellular responses relevant to cancer progression and inflammation.
- Pharmacological Screening : In screening libraries, compounds similar to this compound have been identified as potential leads for drug development targeting various diseases including cancer and metabolic disorders .
Q & A
Q. What are the standard synthetic routes for synthesizing this benzamide derivative?
The compound is typically synthesized via multi-step reactions involving sulfonamide bond formation. A common approach involves:
- Step I : Condensation of a benzodioxolylmethyl amine with a sulfonyl chloride intermediate under basic conditions (e.g., pyridine) to form the sulfonamide core .
- Step II : Subsequent coupling with a tetrahydrofuran (oxolane) derivative via nucleophilic substitution or amidation, often using coupling agents like EDCI or HOBt .
- Step III : Hydrolysis of protecting groups (e.g., ethyl esters) using lithium hydroxide to yield the final product, with yields averaging 66–81% .
Advanced Synthesis
Q. How can reaction conditions be optimized to improve intermediate yields?
Key factors include:
- Stoichiometric balance : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion, minimizing side products .
- Catalyst selection : Use of DMAP or pyridine enhances nucleophilicity during sulfonamide formation .
- Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .
- Purification : Flash chromatography or recrystallization improves purity, as seen in similar syntheses with yields >80% .
Basic Crystallography
Q. Which software tools are recommended for crystallographic structure determination?
- SHELX suite : SHELXL is widely used for small-molecule refinement, offering robust handling of anisotropic displacement parameters and twinned data .
- ORTEP-3 : Generates thermal ellipsoid plots for visualizing molecular geometry and disorder .
- CCDC tools : Mercury and ConQuest aid in structure validation and database comparisons .
Advanced Crystallography
Q. How can structural refinement challenges (e.g., twinned data) be addressed?
- Twinning analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, refining twin laws and batch scaling .
- High-resolution strategies : Employ SHELXL’s restraints (e.g., SIMU, DELU) to stabilize refinement against weak data .
- Validation tools : Check for overfitting using R-free values and electron density maps (e.g., Olex2) .
Basic Computational Studies
Q. What docking methodologies are suitable for studying ligand-protein interactions?
- Glide (Schrödinger) : Performs systematic ligand conformational searches and scoring using OPLS-AA force fields. Suitable for predicting binding modes with RMSD <1 Å in 50% of cases .
- AutoDock Vina : Employs gradient optimization for rapid docking, ideal for preliminary screens .
- Validation : Cross-check results with molecular dynamics (e.g., Desmond) to assess stability .
Advanced Computational Studies
Q. How does the hydrophobic enclosure model in Glide XP enhance binding affinity predictions?
The Glide XP scoring function incorporates:
- Hydrophobic complementarity : Penalizes exposed ligand hydrophobic groups and rewards burial in protein pockets .
- Water displacement : Estimates energy gains from displacing tightly bound water molecules in active sites .
- Electrostatic complementarity : Neutral-neutral hydrogen bonds in hydrophobic environments are weighted higher .
This model improves enrichment factors by 2–3× compared to earlier versions .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields across studies be resolved?
- Reaction auditing : Compare solvent polarity (e.g., DMF vs. THF), catalyst loadings, and purification methods. For example, lithium hydroxide hydrolysis yields >80% in polar aprotic solvents , while protic solvents may reduce efficiency .
- Intermediate characterization : Use LC-MS or NMR to identify unreacted starting materials or byproducts .
- Replicate conditions : Reproduce low-yield protocols (e.g., 45% routes) with controlled inert atmospheres to mitigate oxidation .
Biological Activity Prediction
Q. What in silico approaches predict antimicrobial or anti-inflammatory potential?
- Pharmacophore modeling : Align structural motifs (e.g., sulfamoyl, benzodioxole) with known inhibitors of 5-lipoxygenase or COX-2 .
- ADMET profiling : Use QikProp or SwissADME to predict bioavailability, ensuring CNS permeability (logBB > -1) and avoiding P-gp efflux .
- Target fishing : Employ SEA or PharmMapper to identify off-target interactions (e.g., histone deacetylases) .
Advanced Spectral Analysis
Q. How can NMR and IR data resolve ambiguities in functional group assignment?
- 2D NMR : HSQC and HMBC correlate benzodioxole protons (δ 6.7–7.1 ppm) with adjacent carbons, confirming substitution patterns .
- IR spectroscopy : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) validate bond formation .
- Contradiction resolution : Overlapping peaks in crowded regions (e.g., CH₂ groups) can be deconvoluted via Gaussian fitting .
Mechanistic Studies
Q. What experimental designs elucidate the compound’s mechanism of action?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to targets like enzymes or receptors .
- Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., FRET-based assays for proteases) .
- Mutagenesis : Introduce point mutations (e.g., catalytic residues) to validate docking-predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
